molecular formula C5H10N2S B561520 (R)-Hexahydroimidazo[1,5-c]thiazole CAS No. 109628-07-1

(R)-Hexahydroimidazo[1,5-c]thiazole

Cat. No. B561520
CAS RN: 109628-07-1
M. Wt: 130.209
InChI Key: NZHFITGTMUHVNW-RXMQYKEDSA-N
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Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

Thiazole synthesis involves various methods. One common method is the Hantzsch thiazole synthesis . The C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions . Various 2,5-diarylthiazole derivatives were synthesized in good yields .


Molecular Structure Analysis

A thiazole ring is a five-membered aromatic heterocycle, known as azole, which consists of two non-carbon atoms—one nitrogen atom (N) and one sulfur atom (S) in the 1 and 3 positions respectively . The molecular structure of thiazole has been determined by the joint analysis of data obtained from gas-phase electron diffraction (GED), microwave (MW) spectroscopy and molecular orbital calculations .


Chemical Reactions Analysis

Thiazoles are prominent in the synthesis of dyes, such as Thioflavin T, and chemicals used in photography . Various derivatives of thiazole are used as bonding agents in rubber, as well as fungicides and pesticides . They are also pivotal in the pharmaceutical industry, forming part of several important drugs including the antibiotic, penicillin .


Physical And Chemical Properties Analysis

Thiazole is a pale-yellow colored liquid with a boiling point of 117°C . It has a pyridine-like odor . The thiazole ring is noted for its stability, resulting from the aromaticity of the ring structure .

Mechanism of Action

The precise mode of action of thiazole on the parasite is unknown, but it most likely inhibits the helminth-specific enzyme fumarate reductase . Some thiazole derivatives showed significant antibacterial activity against various bacteria and pathogens .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It falls under the category of Flammable liquids and Acute oral toxicity .

Future Directions

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields . Recent research in the field of medicinal chemistry has highlighted the potential of thiazole derivatives as therapeutic agents . These studies underscore the significance of thiazole as a scaffold in drug discovery .

properties

IUPAC Name

(7aR)-1,3,5,6,7,7a-hexahydroimidazo[1,5-c][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S/c1-5-2-8-4-7(5)3-6-1/h5-6H,1-4H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHFITGTMUHVNW-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CSCN2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CSCN2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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